Nebivolol hydrochloride

Catalog No.
S1526552
CAS No.
920299-33-8
M.F
C22H26ClF2NO4
M. Wt
441.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nebivolol hydrochloride

CAS Number

920299-33-8

Product Name

Nebivolol hydrochloride

IUPAC Name

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride

Molecular Formula

C22H26ClF2NO4

Molecular Weight

441.9 g/mol

InChI

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1

InChI Key

JWEXHQAEWHKGCW-BIISKSHESA-N

SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl

Synonyms

67555, R, alpha,alpha'-(iminobis(methylene))bis(6-fluoro-3,4-dihydro)-2H-1-benzopyran-2-methanol, Bystolic, Hydrochloride, Nebivolol, Lobivon, Nebilet, nebivolol, nebivolol hydrochloride, R 67555, R-67555, R67555, Silostar

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl

Isomeric SMILES

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl

Beyond Blood Pressure Control: Exploring Broader Cardiovascular Benefits

Nebivolol HCl exhibits unique properties beyond its beta-blocking action. Studies suggest it might offer additional benefits for cardiovascular health, including:

  • Improved endothelial function: Nebivolol HCl seems to increase the production of nitric oxide, a molecule crucial for blood vessel relaxation and overall vascular health. This could potentially contribute to improved blood flow and reduced risk of cardiovascular events [, ].
  • Antioxidant and anti-inflammatory effects: Research suggests Nebivolol HCl might possess antioxidant and anti-inflammatory properties, potentially contributing to protection against heart damage and vascular dysfunction [].

These findings warrant further investigation to understand the potential of Nebivolol HCl in managing broader cardiovascular health beyond just lowering blood pressure.

Exploring Nebivolol HCl in Heart Failure Management

While not currently a first-line treatment, ongoing research explores the potential role of Nebivolol HCl in managing chronic heart failure. Studies suggest it might improve exercise tolerance and symptoms in some patients, potentially due to its combined beta-blocking and vasodilatory effects []. However, larger and longer-term studies are needed to definitively determine its efficacy and safety in this context.

Investigating Nebivolol HCl for Other Potential Applications

Preliminary research also investigates the potential of Nebivolol HCl for other applications, including:

  • Angiogenesis: Studies suggest Nebivolol HCl might promote blood vessel growth, which could be beneficial in wound healing and treating conditions like peripheral artery disease [].
  • Neuroprotection: Some research suggests Nebivolol HCl might have neuroprotective effects, potentially offering benefits in neurological conditions like stroke or Alzheimer's disease. However, more research is necessary to confirm these findings [].

Nebivolol hydrochloride is a selective beta-1 adrenergic receptor antagonist, primarily used in the treatment of hypertension and heart failure. It is unique among beta-blockers due to its dual action: it not only blocks beta-1 receptors in the heart but also promotes vasodilation by stimulating the production of nitric oxide in the vascular endothelium. This mechanism enhances arterial flexibility and reduces peripheral resistance, making it particularly beneficial for patients with endothelial dysfunction . The compound is a racemic mixture of two enantiomers, with one acting as a beta-adrenergic antagonist and the other exhibiting cardiac stimulant properties without beta-adrenergic activity .

Nebivolol's mechanism of action is multifaceted. The d-enantiomer competitively binds to beta-adrenergic receptors in the heart, preventing the binding of adrenaline, which leads to a decrease in heart rate and contractility, ultimately lowering blood pressure [].

The l-enantiomer is thought to stimulate the production of nitric oxide, a vasodilator that relaxes blood vessels, further reducing blood pressure []. Additionally, nebivolol may have antioxidant properties that contribute to its overall cardiovascular benefits.

Nebivolol is generally well-tolerated, but like any medication, it can cause side effects. Common side effects include fatigue, dizziness, headache, and nausea [].

Nebivolol can interact with other medications, so it is crucial to disclose all medications you are taking to your doctor before starting nebivolol treatment [].

The primary chemical reaction involving nebivolol hydrochloride is its metabolism in the liver, which occurs mainly through glucuronidation and hydroxylation mediated by cytochrome P450 enzymes, particularly CYP2D6. The metabolic pathways include:

  • Hydroxylation: Converting nebivolol into active hydroxylated metabolites.
  • Glucuronidation: Forming inactive glucuronide conjugates that are excreted via urine and feces .

Nebivolol exhibits several important biological activities:

  • Beta-1 Selectivity: It selectively blocks beta-1 adrenergic receptors, leading to decreased heart rate and contractility.
  • Vasodilation: By stimulating endothelial nitric oxide synthase, it promotes nitric oxide production, resulting in vasodilation and improved blood flow .
  • Cardiovascular Benefits: Its unique mechanism helps improve endothelial function and manage hypertension effectively, especially in patients with comorbid conditions like diabetes .

The synthesis of nebivolol involves several key steps:

  • Formation of Key Intermediates: Initial reactions produce intermediates that contain the benzopyran structure.
  • Enantiomer Separation: The racemic mixture is separated into its active enantiomers to ensure efficacy.
  • Final Coupling Reaction: The final steps involve coupling the separated enantiomers to form nebivolol hydrochloride .

A notable patent describes a method for synthesizing racemic nebivolol through various organic reactions, ensuring high purity and yield .

Nebivolol is primarily used for:

  • Hypertension Management: It effectively lowers blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: Nebivolol aids in reducing symptoms and improving quality of life for patients with chronic heart failure.
  • Vascular Health Improvement: Its vasodilatory effects make it suitable for patients with impaired endothelial function .

Nebivolol has been studied for its interactions with various drugs:

  • Amifostine: May enhance hypotensive effects when combined with nebivolol.
  • Fluvoxamine: Increases exposure to nebivolol and its active metabolites, potentially leading to enhanced effects or side effects .
  • Diuretics and Other Antihypertensives: Nebivolol can be combined with these medications for a synergistic effect in managing hypertension.

Several compounds share similarities with nebivolol, primarily in their class as beta-blockers. Below is a comparison highlighting their unique attributes:

CompoundClassUnique Features
AtenololBeta-blockerSelective for beta-1; less vasodilatory effect
CarvedilolBeta-blockerNon-selective; also blocks alpha receptors
LabetalolBeta-blockerNon-selective; used for hypertensive emergencies
BisoprololBeta-blockerHighly selective for beta-1; minimal vasodilatory effect

Nebivolol stands out due to its unique ability to induce nitric oxide-mediated vasodilation while maintaining high selectivity for beta-1 adrenergic receptors at lower doses. This characteristic makes it particularly effective in treating conditions associated with endothelial dysfunction compared to other beta-blockers that do not possess this dual action .

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (21.05%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (89.47%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (89.47%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of hypertension

MeSH Pharmacological Classification

Adrenergic beta-1 Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Explore Compound Types